![molecular formula C24H28FN3O3S B2543236 4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide CAS No. 932500-60-2](/img/structure/B2543236.png)
4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidinone ring suggests that the compound could have interesting electronic properties, as this ring system is often found in compounds with biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorobenzyl group could influence the compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Metal-Free C-3 Chalcogenation (Sulfenylation and Selenylation)
The compound’s structure suggests it could serve as a precursor for synthesizing diversely orchestrated 3-ArS/ArSe derivatives. Researchers have developed an expeditious metal-free C-3 chalcogenation method using this compound. By introducing sulfur (ArS) or selenium (ArSe) groups, they can create novel organic frameworks with potential applications in pharmaceuticals, bioactive compounds, and polymer materials .
Organosulfur and Organoselenium Chemistry
Organosulfur and organoselenium compounds play crucial roles in organic synthesis and drug discovery. The compound’s thieno[3,2-d]pyrimidine core contains both sulfur and nitrogen atoms, making it a valuable scaffold for designing bioactive molecules. Potential applications include antioxidant, antihypertensive, antimicrobial, antibacterial, antiviral, and anticancer agents .
N-Fused Bicyclic Heterocycles
The 4H-pyrido[1,2-a]pyrimidin-4-one moiety is part of a family of N-fused bicyclic heterocycles. These compounds exhibit versatile biological activities, including CXCR3 antagonism, HLE inhibition, and acetylcholinesterase inhibition. Researchers may explore modifications of this scaffold to develop novel drugs or agrochemicals .
Medicinal Chemistry
Given the compound’s diverse biological activities, it could serve as a starting point for designing targeted therapeutics. Researchers may investigate its potential as an antagonist, inhibitor, or modulator of specific biological pathways or receptors .
Computational Studies
Molecular modeling and computational chemistry can provide insights into the compound’s interactions with biological targets. Researchers may explore its binding affinity, pharmacokinetics, and toxicity profiles using computational tools .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propan-2-ylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3S/c1-15(2)26-22(29)17-9-7-16(8-10-17)13-28-23(30)21-20(11-12-32-21)27(24(28)31)14-18-5-3-4-6-19(18)25/h3-6,11-12,15-17H,7-10,13-14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXRHSZOLLFIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(cyclopropylmethoxy)acetamide](/img/structure/B2543154.png)
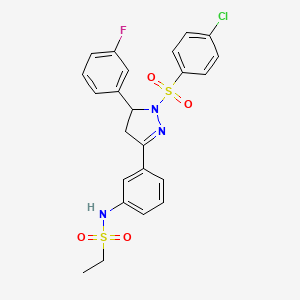
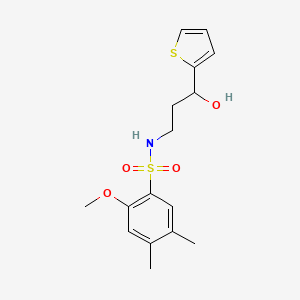
![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2543159.png)
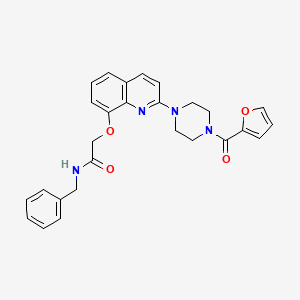
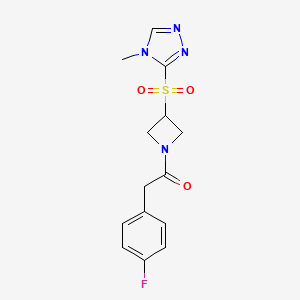
![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride](/img/structure/B2543165.png)
![2-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2543166.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2,5-dimethylphenyl)methanone](/img/structure/B2543167.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2543169.png)
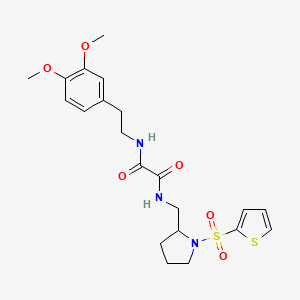
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide](/img/structure/B2543172.png)
![Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine](/img/structure/B2543174.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B2543175.png)